Regioselective Nitration Outcome: 3,8-Dibromo vs. 3,8-Dichloro Analog
Under identical nitration conditions (KNO₃/H₂SO₄, 90 °C, 1 h), 3,8-dibromobenzo[c]cinnoline yields the corresponding 4-nitro derivative with a distinct melting point of 207–209 °C, whereas the 3,8-dichloro analog yields its 4-nitro derivative with a melting point of 187–190 °C [1]. This 20 °C difference in the melting point of the nitration product reflects altered crystal packing and intermolecular interactions driven by the heavier bromine substituents, which is consequential for purification and downstream processing.
| Evidence Dimension | Melting point of 4-nitro derivative |
|---|---|
| Target Compound Data | 207–209 °C (3,8-dibromo-4-nitrobenzo[c]cinnoline) |
| Comparator Or Baseline | 187–190 °C (3,8-dichloro-4-nitrobenzo[c]cinnoline) |
| Quantified Difference | Δ ~20 °C |
| Conditions | Nitration with KNO₃/H₂SO₄ at 90 °C for 1 h, followed by recrystallization from hot ethanol |
Why This Matters
A 20 °C higher melting point for the dibromo-derived nitro product translates to easier isolation, improved crystallinity, and potentially higher purity in subsequent synthetic steps, reducing purification burden and cost in multi-step syntheses.
- [1] N. E. A. El-Gamel, N. A. Abdel-Mohsen, Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Int J Innov Educ Res. 2015 Aug;3(8):136–153. View Source
